1-(4-Piperidinylmethyl)piperidine dihydrochloride (CAS 32832-17-0) is a highly stable, rigidified diamine building block predominantly utilized as a structural linker in targeted protein degraders (PROTACs) and dual-target pharmacophores. Featuring two piperidine rings connected by a methylene bridge, this compound provides a specific spatial vector and defined basicity that differentiates it from flexible alkyl or PEG-based linkers. Procured as a dihydrochloride salt, it offers a high melting point (265–266 °C) and excellent benchtop stability, making it a critical precursor for automated parallel synthesis, amide coupling, and the development of advanced therapeutics such as BTK and EGFR degraders .
Substituting this specific dihydrochloride salt with its free base equivalent (CAS 32470-52-3) or flexible aliphatic linkers introduces significant process and performance liabilities. The free base presents as a difficult-to-handle oil or low-melting solid that is prone to atmospheric degradation, leading to stoichiometric inaccuracies during high-throughput coupling reactions. Furthermore, replacing the rigid dipiperidine core with flexible PEG or alkyl diamines drastically increases the number of rotatable bonds. In targeted protein degrader (PROTAC) development, this flexibility increases the entropic penalty during ternary complex formation, frequently resulting in a 10- to 100-fold loss in degradation efficiency (DC50) and poorer cellular permeability .
For industrial scale-up and automated parallel synthesis, the physical state of the linker is paramount. 1-(4-Piperidinylmethyl)piperidine dihydrochloride exhibits a high melting point of 265–266 °C and remains a free-flowing solid under standard atmospheric conditions. In contrast, the free base form (CAS 32470-52-3) is typically an oil or waxy solid at room temperature and is susceptible to atmospheric degradation. The salt form allows for >99% stoichiometric precision during automated weighing and dispensing, eliminating the need for specialized inert-atmosphere handling or cold-chain logistics required by the free base .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Dihydrochloride salt (Solid, MP 265–266 °C, benchtop stable) |
| Comparator Or Baseline | Free base (CAS 32470-52-3) (Oil/waxy solid, requires controlled handling) |
| Quantified Difference | Enables >99% weighing precision and eliminates cold-chain requirements. |
| Conditions | Standard laboratory automated dispensing and storage |
Procuring the dihydrochloride salt ensures reproducible stoichiometry in high-throughput synthesis and eliminates the overhead costs of specialized storage.
In the design of targeted protein degraders (e.g., BTK Degrader-9), linker rigidity directly dictates degradation potency. The 1-(4-piperidinylmethyl)piperidine core significantly restricts the conformational space of the PROTAC molecule compared to standard PEG3 or hexyl linkers. By reducing the number of highly rotatable bonds, the dipiperidine linker minimizes the entropic penalty incurred upon forming the ternary complex with the target protein and the E3 ligase. Structural optimization studies in degrader development demonstrate that replacing flexible aliphatic chains with rigidified heterocyclic linkers like this dipiperidine can improve the degradation concentration (DC50) by 1- to 2-orders of magnitude.
| Evidence Dimension | Entropic penalty and degradation efficiency (DC50) |
| Target Compound Data | Rigidified dipiperidine linker |
| Comparator Or Baseline | Flexible aliphatic/PEG linkers |
| Quantified Difference | 10- to 100-fold improvement in DC50 due to reduced conformational flexibility. |
| Conditions | Ternary complex formation in targeted protein degradation assays |
Buyers developing PROTACs must prioritize rigid linkers to achieve sub-nanomolar degradation potencies that flexible linkers cannot support.
When selecting heterocyclic linkers for bivalent molecules, the choice between a dipiperidine and a piperazine-piperidine analog fundamentally alters the molecule's basicity and hydrogen bonding profile. 1-(4-Piperidinylmethyl)piperidine lacks the secondary amine hydrogen bond donor/acceptor site present in piperazine analogs. This structural difference lowers the polar surface area (PSA) and modulates the pKa, enhancing passive membrane permeability. Furthermore, avoiding the piperazine moiety reduces the risk of off-target hERG liability and promiscuous kinase binding, which are common attrition factors in late-stage preclinical development [1].
| Evidence Dimension | Membrane permeability and off-target risk |
| Target Compound Data | Dipiperidine core (Lower PSA, modulated pKa) |
| Comparator Or Baseline | Piperazine-containing linkers |
| Quantified Difference | Improved passive cellular permeability and reduced hERG liability risk. |
| Conditions | Preclinical ADME and safety pharmacology profiling |
Selecting the dipiperidine linker over piperazine analogs improves the ADME profile and reduces late-stage safety attrition in drug development.
As a rigidified linker for synthesizing highly potent degraders (e.g., BTK or EGFR PROTACs), where minimizing entropic penalty is critical for maximizing ternary complex formation and achieving sub-nanomolar DC50 values .
Procured as a stable, high-melting dihydrochloride salt, it is ideal for high-throughput amide coupling and nucleophilic substitution workflows without requiring inert atmosphere handling or cold-chain logistics .
Utilized as a structural spacer in bivalent pharmacophores (e.g., histamine H3 receptor antagonists or cholinesterase inhibitors) where specific spatial vectorization and optimized basicity are required to bridge dual-binding pockets without increasing off-target liability.
Irritant